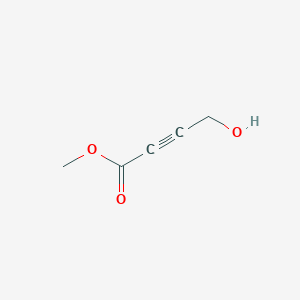

Methyl 4-hydroxybut-2-ynoate

Beschreibung

Historical Context of Butynoate Chemistry

The exploration of butynoate chemistry is intrinsically linked to the broader development of acetylene (B1199291) chemistry. While early studies focused on the fundamental reactivity of the triple bond, the introduction of functional groups, such as the ester in butynoates, significantly expanded their synthetic potential. The development of methods to prepare these compounds, including the carboxylation of acetylenic Grignard reagents, marked a significant step forward. orgsyn.org Over the years, research has evolved from understanding basic reactivity to employing butynoates in complex, multi-step syntheses of natural products and other intricate molecules.

Significance of Propargyl Alcohols and their Derivatives as Synthetic Intermediates

Propargyl alcohols and their derivatives, including methyl 4-hydroxybut-2-ynoate, are fundamental intermediates in organic synthesis. researchgate.netisotope.com Their value stems from the presence of both a hydroxyl group and a reactive alkyne moiety. researchgate.net This dual functionality allows for a wide array of transformations. The hydroxyl group can be oxidized to an aldehyde or ketone, or substituted with other functional groups. The alkyne can participate in various reactions such as reductions to alkenes or alkanes, cycloadditions, and coupling reactions. researchgate.net This versatility makes propargyl alcohols and their derivatives indispensable tools for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and natural products. researchgate.net

Overview of this compound as a Versatile Building Block

This compound is a bifunctional molecule that serves as a crucial starting material in numerous organic syntheses. Its structure allows it to act as both a nucleophile (through the hydroxyl group) and an electrophile (at the acetylenic carbons). This dual reactivity enables its participation in a wide range of reactions, making it a valuable precursor for the synthesis of diverse and complex molecules. orgsyn.org For instance, it has been utilized as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of heterocyclic compounds. orgsyn.org

Research Trajectories and Future Outlook for α,β-Acetylenic Esters

The field of α,β-acetylenic esters, including compounds like this compound, continues to be an active area of research. sciengine.comresearchgate.net Current research focuses on developing novel, more efficient, and stereoselective methods for their synthesis and application. nih.gov A significant trend involves the use of transition-metal catalysis to mediate new types of transformations, such as C-H activation and annulation reactions, to construct complex polycyclic and heterocyclic systems. rsc.org The future outlook for α,β-acetylenic esters is promising, with ongoing efforts to expand their synthetic utility, particularly in the synthesis of biologically active molecules and functional materials. researchgate.netmdpi.com The development of greener and more sustainable synthetic methods will also be a key focus. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-hydroxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPLUFBJMSFMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00315166 | |

| Record name | methyl 4-hydroxybut-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31555-05-2 | |

| Record name | 2-Butynoic acid, 4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 292683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031555052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31555-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-hydroxybut-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Physicochemical Properties

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. A common approach involves the reaction of propargyl alcohol with formaldehyde, followed by esterification with methanol. Another established method is the carbomethoxylation of the Grignard reagent of a terminal acetylenic compound using methyl chloroformate. orgsyn.org This method is noted for being mild and efficient. orgsyn.org Other reported syntheses include the treatment of 4-hydroxy-2-butynoic acid with sulfuric acid in methanol. orgsyn.org

Physical Characteristics

This compound is typically a solid or semi-solid at room temperature. sigmaaldrich.com Its physical properties are influenced by the presence of both a polar hydroxyl group and a more nonpolar hydrocarbon backbone.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | chemnet.com |

| Molecular Weight | 114.1 g/mol | |

| Boiling Point | 219.9 °C at 760 mmHg | chemnet.com |

| Density | 1.196 g/cm³ | chemnet.com |

| Flash Point | 95.7 °C | chemnet.com |

| Refractive Index | 1.468 | chemnet.com |

| Storage Temperature | 2-8°C, sealed in dry conditions | sigmaaldrich.com |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a related derivative, the protons of the methyl ester typically appear as a singlet around 3.7-3.8 ppm, while the methylene (B1212753) protons adjacent to the hydroxyl group and the alkyne can show complex splitting patterns. wiley-vch.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include a broad O-H stretch for the hydroxyl group, a C≡C stretch for the alkyne, and a strong C=O stretch for the ester carbonyl group.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound would be observed at an m/z corresponding to its molecular weight. wiley-vch.de High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. wiley-vch.de

Reactivity and Mechanistic Investigations of Methyl 4 Hydroxybut 2 Ynoate

Transformations Involving the Hydroxyl Group

The primary alcohol in Methyl 4-hydroxybut-2-ynoate is a key site for synthetic modification, enabling its conversion into other important functional groups through oxidation, substitution, and protection/deprotection sequences.

Oxidation Reactions to Carbonyl Compounds

The hydroxyl group of this compound and its derivatives can be readily oxidized to form the corresponding carbonyl compounds. This transformation is crucial for accessing α,β-acetylenic aldehydes and ketones, which are valuable intermediates in organic synthesis. The choice of oxidizing agent allows for controlled conversion to the desired product, typically Methyl 4-oxobut-2-ynoate.

Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide are known to facilitate this transformation. More specific and milder reagents are also employed to achieve high yields and avoid side reactions. For instance, in a related substrate, Dess-Martin periodinane in dichloromethane (B109758) (CH2Cl2) has been used to convert an analogous secondary alcohol to its ketone. nih.gov Similarly, Jones reagent (a solution of chromium trioxide in sulfuric acid) effectively oxidizes secondary propargylic alcohols to the corresponding ketones in acetone. nih.gov Another effective reagent for this type of oxidation is 2-iodoxybenzoic acid (IBA) in dimethyl sulfoxide (B87167) (DMSO), which has been used to synthesize an α,β-unsaturated aldehyde from its corresponding alcohol precursor. nih.govmdpi.com

Table 1: Selected Oxidation Reactions of this compound and Analogues

| Substrate (Analogue) | Oxidizing Agent | Solvent | Product |

|---|---|---|---|

| This compound | Potassium permanganate / Chromium trioxide | Aqueous or organic solvent / Acidic conditions | Methyl 4-oxobut-2-ynoate |

| Ethyl 4-(4-(tert-butyl)phenyl)-4-hydroxybut-2-ynoate | Dess-Martin periodinane | CH2Cl2 | Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobut-2-ynoate nih.gov |

| Methyl 4-(3-bromophenyl)-4-hydroxybut-2-ynoate | Jones reagent | Acetone | Methyl 4-(3-bromophenyl)-4-oxobut-2-ynoate nih.gov |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can undergo nucleophilic substitution, allowing for its replacement with other functional groups. A common example of this reactivity is the conversion of the alcohol to a halide. Treatment with thionyl chloride (SOCl2) under anhydrous conditions can substitute the hydroxyl group with a chlorine atom, yielding Methyl 4-chlorobut-2-ynoate. This transformation converts the alcohol into a better leaving group, facilitating further synthetic manipulations.

In more complex transformations, 4-hydroxybut-2-ynoates can react with arene nucleophiles under superelectrophilic activation with catalysts like triflic acid, leading to propargylation or allenylation products. researchgate.net

Protecting Group Manipulations and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.org This is achieved by converting the alcohol into a stable derivative using a protecting group, which can later be removed under specific conditions to regenerate the original hydroxyl functionality. organic-chemistry.org

For hydroxyl groups, silyl (B83357) ethers are a common class of protecting groups. libretexts.org For example, a hindered alcohol can be protected as a tert-butyldimethylsilyl (TBDMS) ether using tert-butyldimethylsilyl triflate (TBSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine. cnr.it The deprotection of such silyl ethers is typically accomplished using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), which selectively cleaves the silicon-oxygen bond. youtube.comgelest.com

Another widely used protecting group for alcohols is the tetrahydropyranyl (THP) ether. orgsyn.org A mild and effective method for the deprotection of a THP-protected precursor to reveal the free hydroxyl of this compound involves the use of a strongly acidic cation-exchange resin (Dowex 50) in anhydrous methanol. orgsyn.org This method is particularly useful as it avoids harsh basic conditions during workup. orgsyn.org

Table 2: Protecting Group Strategies for the Hydroxyl Group

| Action | Protecting Group | Reagent(s) | Substrate Type |

|---|---|---|---|

| Protection | tert-Butyldimethylsilyl (TBDMS) | TBSOTf, 2,6-lutidine | Hindered alcohol cnr.it |

| Deprotection | tert-Butyldimethylsilyl (TBDMS) | HF in acetonitrile (B52724) or Olah's reagent | Silyl ether derivative nih.govmdpi.com |

Reactions at the Alkyne Moiety

The carbon-carbon triple bond in this compound is an electron-deficient π-system due to the adjacent ester group, making it an excellent substrate for addition reactions, particularly cycloadditions.

Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In these reactions, a 1,3-dipole reacts with a "dipolarophile," a molecule containing a π-bond. The electron-poor alkyne of this compound serves as an effective dipolarophile. orgsyn.org

A specific application of this reactivity is in the synthesis of 1,2,3-triazoles. For example, this compound reacts with β-D-ribofuranosyl azide, a 1,3-dipole, to produce a mixture of the two possible isomeric triazole products in good yield. thieme-connect.de This type of cycloaddition is a cornerstone of "click chemistry" and provides a reliable route to highly functionalized heterocyclic systems. organic-chemistry.org

Table 3: 1,3-Dipolar Cycloaddition with this compound

| 1,3-Dipole | Dipolarophile | Product Class |

|---|

Intramolecular Cycloaddition of But-2-ynoate (B8739756) Esters

The structural framework of but-2-ynoate esters is conducive to intramolecular cycloaddition reactions, a powerful method for constructing cyclic systems. While specific examples detailing the intramolecular cycloaddition of this compound itself are not prevalent, the reactivity of analogous systems provides significant insight. But-2-ynoate esters, such as 2-(3-benzo[b]thienyl)ethyl but-2-ynoate, have been shown to undergo intramolecular cycloaddition upon photochemical irradiation to yield unrearranged cycloadducts. The presence of the hydroxyl group in this compound could potentially influence such reactions by stabilizing transition states or affecting the regioselectivity of the cyclization.

Transition metal catalysis also enables powerful cycloaddition cascades. In one notable example, a rhodium-catalyzed [(3+2)+2]-carbocyclization of an alkenylidenecyclopropane with a 4-hydroxybut-2-ynoate derivative is employed as a key step in the synthesis of complex sesquiterpenes. This process involves an in situ intramolecular lactonization to generate a tricyclic core in a single, highly diastereoselective operation, showcasing the utility of this reactive motif in advanced organic synthesis. acs.org Furthermore, intramolecular 1,3-dipolar cycloadditions of systems containing both an alkyne and a dipole, while structurally different, illustrate the general principle of forming complex heterocyclic scaffolds from linear precursors containing an ynoate moiety. researchgate.netmolaid.com

Reduction Reactions to Alkenes and Alkanes

The carbon-carbon triple bond in this compound is readily reduced to either an alkene or an alkane, depending on the chosen reagents and reaction conditions. This selectivity allows for the synthesis of valuable downstream products, namely methyl 4-hydroxybut-2-enoate and methyl 4-hydroxybutanoate.

Catalytic hydrogenation over a palladium catalyst is a common method for the complete reduction of the alkyne to an alkane. To achieve partial reduction to the alkene, more specialized catalysts are required to prevent over-reduction. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), typically results in the syn-addition of hydrogen, yielding the (Z)-alkene, methyl (Z)-4-hydroxybut-2-enoate.

Conversely, chemical reducing agents can be employed, often with different stereochemical outcomes. The reduction of γ-hydroxyalkynoates, such as this compound, with sodium borohydride (B1222165) in an alcoholic solvent has been shown to produce the corresponding (E)-allylic alcohols. pitt.edu This method provides a valuable route to methyl (E)-4-hydroxybut-2-enoate.

The following table summarizes the key reduction pathways for this compound:

| Desired Product | Reagent(s) | Typical Stereochemistry |

| Methyl 4-hydroxybutanoate | H₂, Pd/C | Alkane |

| Methyl (Z)-4-hydroxybut-2-enoate | H₂, Lindlar's Catalyst | (Z)-Alkene |

| Methyl (E)-4-hydroxybut-2-enoate | NaBH₄, MeOH | (E)-Alkene |

Superelectrophilic Activation and Reactivity

Under strongly acidic conditions, such as in the presence of triflic acid (TfOH) or a solid superacid like HUSY zeolite, this compound and its derivatives exhibit enhanced electrophilicity and unique reactivity patterns. researchgate.net These "superelectrophilic" conditions generate highly reactive intermediates that can engage with nucleophiles like arenes in otherwise inaccessible pathways. researchgate.net

Formation and Reactivity of Diprotonated Intermediates

The key process in superelectrophilic activation involves the protonation of multiple basic sites on the substrate. In the case of alkyl 4-hydroxybut-2-ynoates, both the hydroxyl group and the carbonyl oxygen of the ester are protonated, forming an O,O-diprotonated intermediate. researchgate.net This dicationic species is highly unstable and readily undergoes dehydration by losing a molecule of water from the protonated C4-hydroxyl group. researchgate.net The resulting species is a highly reactive mesomeric propargyl-allenyl cation, which possesses two primary electrophilic centers at the C4 and C2 positions. researchgate.net

Propargylation and Allenylation of Arenes

The dual electrophilic nature of the propargyl-allenyl cation allows for competitive reactions with aromatic nucleophiles. The regiochemical outcome of the reaction is dependent on which electrophilic carbon of the cation the arene attacks. researchgate.netresearchgate.net

Propargylation: Attack of the arene at the C4 position of the cation results in the formation of arene propargylation products. This pathway maintains the propargylic structure in the final product. researchgate.net

Allenylation and Cyclization: Alternatively, nucleophilic attack by the arene at the C2 position leads to an allenylation product. This intermediate subsequently undergoes further transformation, typically cyclizing to form substituted furan-2-one derivatives. researchgate.netresearchgate.net In some cases, these furan-2(5H)-ones can be formed in high yield. ucl.ac.uk

The following table summarizes the products from the reaction of activated this compound with arenes:

| Site of Arene Attack | Initial Product Type | Final Product Type |

| C4 | Propargylation Product | Substituted But-2-ynoate |

| C2 | Allenylation Product | Substituted Furan-2-one |

Influence of Orbital Factors on Reactivity

The observed reactivity and the competition between the C4 (propargylation) and C2 (allenylation) attack pathways are not governed by simple charge control alone. Quantum chemical calculations using Density Functional Theory (DFT) have demonstrated that the reactivity of the propargyl-allenyl cations is primarily dictated by orbital factors. researchgate.netresearchgate.net The energies and coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) at the C2 and C4 positions influence the interaction with the Highest Occupied Molecular Orbital (HOMO) of the nucleophilic arene, thereby determining the preferred site of attack and the ultimate product distribution. researchgate.net

Reactions Involving the Ester Functionality

While much of the focus is on the reactivity of the alkyne, the methyl ester group of this compound is also amenable to chemical transformation. Standard reactions of esters, such as hydrolysis, transesterification, amidation, and reduction, are all possible.

Hydrolysis: The ester can be hydrolyzed to the parent carboxylic acid, 4-hydroxybut-2-ynoic acid, under either acidic or basic conditions. This transformation is a key step in a patented process for producing butenedioic acid from bio-based feedstocks, where this compound is an intermediate. google.com

Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. google.com This reaction is typically catalyzed by an acid or base and involves reacting the substrate with an excess of a different alcohol.

Amidation: Reaction with amines can convert the ester into the corresponding amide. While direct amidation of unactivated esters can be challenging, numerous modern catalytic methods exist to facilitate this transformation. mdpi.com

Reduction: The ester functionality can be reduced to a primary alcohol. This requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction would convert this compound into but-2-yne-1,4-diol, a symmetrical diol. This transformation would likely occur concurrently with the reduction of the alkyne, unless the alkyne is protected or the conditions are carefully selected.

Reduction of Ester Group to Alcohols

The ester functional group of this compound can be reduced to a primary alcohol, yielding but-2-yne-1,4-diol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride are generally ineffective for the reduction of esters.

Transesterification Reactions

Transesterification is a fundamental process wherein the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. For this compound, this involves replacing the methyl group with a different alkyl or aryl group by reacting it with a corresponding alcohol under catalytic conditions. This reaction can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases.

A particularly mild and efficient method for transesterification utilizes dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) as a catalyst. organic-chemistry.orgnii.ac.jp This method is effective for producing various methyl esters and is noted for its compatibility with a wide array of functional groups, including amides, epoxides, and phosphonates. organic-chemistry.org The reaction is typically carried out by refluxing the substrate ester in the desired alcohol with a catalytic amount of K₂HPO₄. organic-chemistry.org While the method's efficiency can be influenced by steric factors, it represents a viable and gentle technique for modifying the ester component of this compound without affecting the hydroxyl or alkyne moieties. organic-chemistry.org

Cascade and Domino Reactions

The unique arrangement of functional groups in this compound makes it an excellent substrate for cascade and domino reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity.

Intramolecular Cyclizations to Form Heterocycles

The interplay between the hydroxyl group and the activated alkyne-ester system in this compound facilitates intramolecular cyclization reactions, providing a direct route to various heterocyclic structures.

This compound is a key precursor for the synthesis of highly substituted furan-2(5H)-ones, a structural motif present in numerous natural products and biologically active compounds. Two prominent methods for this transformation are Rhodium(III)-catalyzed domino reactions and superelectrophilic activation.

In one approach, Rh(III)-catalyzed C-H activation and annulation between N-carbamoyl indoles and 4-hydroxy-2-alkynoates generate complex furan-2(5H)-ones. acs.org This domino process involves C-H activation, alkyne insertion, directing group migration, and lactonization to form two C-C and two C-O bonds in one sequence. acs.org this compound has been successfully employed as a substrate in this type of reaction. ucl.ac.uk Similarly, a Rh(III)-catalyzed cascade reaction with imines also yields furanone-fused isoquinoline (B145761) scaffolds, where the regioselectivity is guided by the steric bulk on the 4-hydroxy-2-alkynoate. nih.gov

Another strategy involves the reaction of alkyl 4-hydroxybut-2-ynoates with arenes under superelectrophilic activation using triflic acid (TfOH) or HUSY zeolite. researchgate.net This method proceeds through the formation of dicationic propargyl-allenyl intermediates which are highly electrophilic. researchgate.netnih.gov Subsequent reaction with an arene nucleophile, followed by cyclization, furnishes the aryl-substituted furan-2-one product. nih.gov

Table 1: Selected Rhodium-Catalyzed Reactions for Furan-2-one Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-carbamoyl indole | This compound | [Cp*RhCl₂]₂/NaOAc | Furan-2(5H)-one | 82% | ucl.ac.uk |

| Imine | 4-Hydroxy-2-alkynoate | [Cp*RhCl₂]₂/AgSbF₆ | Furanone-fused Isoquinoline | Good | nih.gov |

| N-carbamoyl indole | 4-Hydroxy-2-alkynoate | [Cp*RhCl₂]₂/NaOAc/Acetone | 5-Hydroxyfuran-2(5H)-one | High | ucl.ac.uk |

Rearrangement Reactions

The carbon skeleton of this compound and its derivatives can be reorganized through pericyclic rearrangement reactions, offering pathways to new structural motifs.

While the outline specifies a researchgate.netresearchgate.net-sigmatropic rearrangement, this notation is non-standard. The relevant and powerful transformations for propargylic systems like this compound are ucl.ac.ukucl.ac.uk-sigmatropic rearrangements, such as the Claisen and Cope rearrangements. wikipedia.org Specifically, the Ireland-Claisen rearrangement is a versatile variant that utilizes an ester of an allylic or propargylic alcohol. wikipedia.orgorganic-chemistry.org

In a potential Ireland-Claisen rearrangement, the hydroxyl group of this compound would first be esterified with a carboxylic acid (e.g., acetic acid). This propargylic ester can then be treated with a strong base, such as lithium diisopropylamide (LDA), and a silylating agent like chlorotrimethylsilane (B32843) (TMSCl) to form a silyl ketene (B1206846) acetal (B89532) intermediate. wikipedia.org This intermediate undergoes a concerted ucl.ac.ukucl.ac.uk-sigmatropic rearrangement, even at low temperatures, where the C-O bond of the propargyl group breaks and a new C-C bond forms. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting silyl ester yields a new γ,δ-unsaturated carboxylic acid, which in this case would feature an allene (B1206475) functional group. rsc.org This reaction provides a stereoselective method for carbon-carbon bond formation and chain extension, transforming the propargylic alcohol framework into a valuable allenoic acid. organic-chemistry.org

Allylic Alcohol Transposition (for related compounds)

The structural framework of this compound, which features a propargylic alcohol moiety, is closely related to compounds that undergo allylic alcohol transposition. This type of reaction, a formal isomerization, is particularly relevant for secondary and tertiary propargylic alcohols, which can rearrange to form α,β-unsaturated carbonyl compounds. wikipedia.orguniovi.es The most prominent examples of this transformation are the Meyer-Schuster and Rupe rearrangements. wikipedia.orgslideshare.net

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols. wikipedia.org The reaction involves a formal 1,3-shift of the hydroxyl group, leading to the formation of an allenol intermediate, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound. researchgate.net The nature of the final product is dependent on the substitution of the starting alkyne. Terminal alkynes yield α,β-unsaturated aldehydes, whereas internal alkynes produce α,β-unsaturated ketones. wikipedia.org

The generally accepted mechanism for the Meyer-Schuster rearrangement proceeds through three main steps:

Rapid protonation of the alcohol's oxygen atom. wikipedia.org

The rate-determining 1,3-shift of the protonated hydroxyl group to form an allene. wikipedia.org

Keto-enol tautomerism of the resulting allenol, followed by deprotonation to yield the final α,β-unsaturated carbonyl product. wikipedia.org

For tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can occur. wikipedia.orgmaxbrainchemistry.com This pathway also occurs under acidic conditions but yields α,β-unsaturated methyl ketones instead of the aldehydes expected from the Meyer-Schuster pathway for terminal alkynes. wikipedia.orgambeed.com The Rupe rearrangement is favored for tertiary alcohols that have available hydrogen atoms at their α-position. slideshare.net

The selectivity between the Meyer-Schuster and Rupe pathways can be influenced by the reaction conditions and the substrate's structure. Traditionally, strong Brønsted acids have been used to catalyze these rearrangements, often under harsh conditions which can lead to mixtures of products. uniovi.es To improve selectivity and efficiency, modern synthetic methods often employ milder catalysts. Transition metal-based catalysts, including those with ruthenium, silver, gold, and rhenium, have shown significant promise in promoting these transpositions under more controlled conditions. wikipedia.orguniovi.esarkat-usa.orgrsc.org For instance, oxovanadium(V) complexes and gold(III) catalysts have been effectively used to facilitate the Meyer-Schuster rearrangement, offering excellent yields and stereoselectivity. uniovi.esacs.orgresearchgate.net

A summary of these related transposition reactions is presented below.

Table 1: Comparison of Allylic Alcohol Transposition Reactions

| Feature | Meyer-Schuster Rearrangement | Rupe Rearrangement |

|---|---|---|

| Substrate | Secondary & Tertiary Propargyl Alcohols | Tertiary Propargyl Alcohols |

| Key Mechanistic Step | wikipedia.orgCurrent time information in Bangalore, IN.-Hydroxyl Shift | Current time information in Bangalore, IN.-Hydroxyl Shift (formal) |

| Intermediate | Allenol | Enyne |

| Product (from terminal alkyne) | α,β-Unsaturated Aldehyde | α,β-Unsaturated Methyl Ketone |

| Product (from internal alkyne) | α,β-Unsaturated Ketone | α,β-Unsaturated Ketone |

| Typical Catalysts | Strong acids (H₂SO₄, PTSA), Lewis acids, Transition metals (Au, Re, V, Ru) | Strong acids (often mixed with alcohol solvents) |

Data sourced from multiple references. wikipedia.orguniovi.esslideshare.net

The development of catalytic systems for these transpositions is an active area of research. For example, rhenium(VII) catalysts like Re₂O₇ have been shown to be highly efficient for the transposition of allylic alcohols, allowing the reaction to proceed under mild conditions. arkat-usa.orgrsc.org This catalytic approach can provide high regioisomeric ratios, which is crucial for synthetic applications where a specific isomer is desired. arkat-usa.org Similarly, gold-catalyzed protocols have been developed that not only facilitate the rearrangement but can also be integrated into tandem reactions, such as an alkynylative Meyer–Schuster rearrangement, to build more complex molecular structures like enynones in a single step. acs.orgresearchgate.net

Synthetic Applications and Derivatization of Methyl 4 Hydroxybut 2 Ynoate

Precursor in Complex Molecule Synthesis

The reactivity of methyl 4-hydroxybut-2-ynoate makes it an important intermediate in the creation of intricate organic compounds.

This compound serves as a starting material for the synthesis of δ-hydroxy-α,β-acetylenic esters. orgsyn.org These esters are valuable intermediates in various organic transformations. One established method for preparing this compound itself involves the carbomethoxylation of the Grignard reagent of a terminal acetylenic compound using methyl chloroformate. orgsyn.org This approach avoids the need for high-pressure conditions that were previously required. orgsyn.org

Alternatively, a robust and environmentally friendly one-pot protocol has been developed for the preparation of γ-hydroxy-α,β-acetylenic esters. rsc.org This method involves a sequential elimination-addition reaction sequence. rsc.org Research has also focused on developing efficient catalytic systems for these syntheses. For instance, a titanium(IV) complex of a chiral β-hydroxy amide has been shown to be an effective catalyst for the asymmetric addition of methyl propiolate to aldehydes, yielding γ-hydroxy-α,β-acetylenic esters with high enantioselectivity. researchgate.net

Table 1: Methods for the Preparation of γ-hydroxy-α,β-acetylenic Esters

| Method | Description | Key Features |

|---|---|---|

| Grignard Reaction | Carbomethoxylation of a terminal acetylenic Grignard reagent with methyl chloroformate. orgsyn.org | Avoids high-pressure conditions. orgsyn.org |

| One-Pot Elimination-Addition | Sequential reaction sequence for a more environmentally friendly synthesis. rsc.org | Robust and "green" protocol. rsc.org |

| Asymmetric Catalysis | Use of a chiral titanium(IV) complex to catalyze the addition of methyl propiolate to aldehydes. researchgate.net | Produces optically active esters with high enantioselectivity. researchgate.net |

This compound has been utilized as a dipolarophile in a 1,3-dipolar cycloaddition reaction, which was a key step in the first synthesis of the nucleoside analog 8-aza-3-deazaguanosine. orgsyn.org Nucleoside analogs are crucial in pharmaceutical research for their potential as antiviral and anticancer agents.

The versatile chemical nature of this compound makes it a valuable building block in the synthesis of natural products and their analogs. mdpi.com For instance, it can be used to create furan-2-ones through reactions with arenes under superelectrophilic activation. researchgate.net The propargyl group within its structure is a highly adaptable moiety that opens up numerous synthetic pathways for further chemical modifications. researchgate.net

Role in Materials Science and Polymer Chemistry

The unique functionalities of this compound and its derivatives lend themselves to applications in the development of new materials and polymers.

The presence of both a hydroxyl group and a triple bond in a conjugated system gives 4-hydroxybut-2-enoate derivatives unique reactivity, making them of interest in materials science. These compounds serve as building blocks for the creation of new materials with tailored properties. The ability to undergo various chemical transformations allows for the introduction of different functional groups, which can influence the final material's characteristics.

Derivatives of this compound, such as methyl (E)-4-hydroxybut-2-enoate, are considered interesting monomers for polymerization. dtu.dk These molecules can be used in poly-esterification to create polyesters. dtu.dk The double bond present in the enoate derivative also offers potential for radical polymerization. dtu.dk

Related platform molecules, like methyl vinyl glycolate (B3277807) (MVG), can be transformed into precursors for large-scale polyester (B1180765) and polyamide monomers such as adipic acid, caprolactone, and caprolactam. rsc.orgresearchgate.net For example, the homo metathesis of MVG can produce a dimer that is a promising monomer for polyester production due to its 1,6-diester structure. rsc.org Furthermore, the resulting diacids can be reacted with diamines, like hexamethylenediamine, to synthesize bio-based polyamides that are analogues to petroleum-based nylon 6,6. researchgate.net These bio-based polyamides can exhibit similar thermal stability to their traditional counterparts but with different chemical properties due to the presence of double bonds and hydroxyl groups. researchgate.net

Application as a Platform Molecule

Methyl Vinyl Glycolate (methyl 2-hydroxybut-3-enoate, MVG), which can be derived from the degradation of mono- and disaccharides, is recognized for its potential as a renewable platform molecule. rsc.orgresearchgate.netrsc.org Its utility is demonstrated through several catalytic transformations into commercially relevant structures. rsc.orgrsc.org The functional groups within MVG—a hydroxyl group, a methyl ester, and a vinyl group—allow for diverse chemical modifications. dtu.dkresearchgate.net

MVG serves as a starting point for a range of valuable chemicals through various reaction pathways. rsc.org One key transformation is a homo-metathesis reaction, which uses Grubbs-type catalysts to produce dimethyl (E)-2,5-dihydroxyhex-3-enedioate. rsc.orgresearchgate.netrsc.org This dimer, formed in excellent yield, is notable for its 1,6-diester framework, reminiscent of adipic acid, making it a promising monomer for polyester production. rsc.org Other significant transformations include researchgate.netresearchgate.net-sigmatropic rearrangements to form adipic acid derivatives, cross-metathesis reactions to create fatty acid esters, and rearrangements to yield 1,4-dioxygenated compounds that are precursors to large-scale industrial chemicals. rsc.orgresearchgate.net

Unsaturated α-hydroxy fatty acid methyl esters (FAMEs), which can serve as precursors for various surfactants, are synthesized from MVG via cross-metathesis reactions. rsc.org This process involves reacting MVG with long-chain terminal olefins, which can be derived from bio-based sources like oleic or linoleic acid. rsc.orgrsc.org The reaction conditions can be optimized by selecting an appropriate metathesis catalyst. rsc.org For instance, reacting MVG with dodec-1-ene in the presence of a second-generation Grubbs catalyst has been shown to be highly effective. rsc.org

Table 1: Catalyst Performance in the Cross-Metathesis of MVG with Dodec-1-ene

| Catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Grubbs 1st Generation | 2.5 | 16 | 15 | 100 |

| Grubbs 2nd Generation | 1.0 | 4 | >95 | 89 |

This table is based on data presented in research on the cross-metathesis of MVG to afford methyl (E)-2-hydroxytetradec-3-enoate. rsc.orgrsc.org

Unsaturated adipic acid derivatives can be produced in good yields through researchgate.netresearchgate.net-sigmatropic rearrangements of MVG. rsc.orgresearchgate.netrsc.org This type of reaction, specifically an Ireland-Claisen rearrangement, can be employed to create C6-dicarboxylic acids. researchgate.net For example, the reaction between MVG and triethyl orthoacetate results in 6-ethyl 1-methyl (E)-hex-2-enedioate in a 74% isolated yield. rsc.org A similar reaction with trimethyl orthoacetate yields dimethyl (E)-hex-2-enedioate in a 72% yield. rsc.org These di-esters are valuable as potential monomers for creating polyamides. researchgate.netresearchgate.net

Methyl 4-hydroxybut-2-enoate, a primary allylic alcohol, is a key intermediate in the synthesis of 1,4-butanediol (B3395766) (BDO) and γ-butyrolactone (GBL), both of which are large-scale commodity chemicals. rsc.orgrsc.orgchemicalbook.com The synthesis pathway begins with the acetylation of MVG, followed by a rearrangement of the resulting allylic acetate (B1210297) to form methyl 4-acetoxycrotonate. rsc.org Subsequent removal of the acetyl group yields methyl 4-hydroxybut-2-enoate. rsc.org This compound can then be fully reduced to produce 1,4-butanediol or undergo partial reduction and cyclization to form γ-butyrolactone. rsc.org BDO is a crucial raw material for producing engineering plastics like polybutylene terephthalate (B1205515) (PBT) and organic solvents such as tetrahydrofuran (B95107) (THF). chemicalbook.com GBL is also a significant industrial chemical, produced from biomass-derived BDO via dehydrocyclization. rsc.org

Generation of Functionalized Derivatives

The chemical structure of MVG allows for the generation of various functionalized derivatives through targeted reactions. rsc.org These derivatives often serve as specialized monomers or intermediates for further chemical synthesis. dtu.dk

Methyl 4-acetoxycrotonate is synthesized from MVG in a two-step process. rsc.org First, the secondary allylic alcohol of MVG is acetylated. rsc.org This is followed by a rearrangement of the allylic acetate to its isomer, methyl 4-acetoxycrotonate. rsc.orgresearchgate.net This transposition of the allylic acetate can be effectively catalyzed by palladium(II) complexes. rsc.org Specifically, treating the acetate of MVG with catalytic amounts of Pd(MeCN)₂Cl₂ in refluxing dry tetrahydrofuran (THF) under a nitrogen atmosphere leads to the rearranged product in a 59% isolated yield after full conversion of the starting material. rsc.org Alternative methods using a palladium(0) catalyst have also been developed, allowing the transformation to occur at room temperature. researchgate.net

Table 2: Synthesis of Methyl 4-acetoxycrotonate from MVG

| Step | Reaction | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, pyridine, CH₂Cl₂ | 97% | rsc.org |

Preparation of 4-Hydroxybut-2-enoates and their Transformations

The conversion of this compound to its corresponding 4-hydroxybut-2-enoate derivatives involves the selective reduction of the alkyne (triple bond) to an alkene (double bond). This transformation is a key step in modifying the electronic and structural properties of the molecule, paving the way for a variety of subsequent chemical reactions. The resulting α,β-unsaturated esters are versatile intermediates in organic synthesis.

One documented approach for creating a related structure, methyl (E)-3-benzyloxy-4-hydroxybut-2-enoate, involves a two-step sequence starting from a protected precursor, methyl (E)-3-benzyloxy-4-(tert-butyldimethylsilanyloxy)but-2-enoate. mdpi.comnih.gov The first step is the deprotection of the hydroxyl group using reagents like Olah's reagent (a solution of hydrogen fluoride (B91410) in pyridine) in THF or hydrofluoric acid in acetonitrile (B52724). mdpi.comnih.gov This yields an intermediate 4-hydroxybut-2-enoate. mdpi.com A patent also describes a method for producing methyl 4-hydroxybut-2-enoate from methyl but-2-enoate, highlighting the synthetic accessibility of these structures. google.com

Once prepared, these 4-hydroxybut-2-enoates can undergo various transformations, leveraging both the hydroxyl group and the activated double bond. The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone. For instance, the oxidation of a 4-hydroxybut-2-enoate intermediate with 2-iodoxybenzoic acid (IBA) in DMSO at room temperature can produce an α,β-unsaturated aldehyde in high yield. mdpi.comnih.gov This aldehyde is a valuable building block for synthesizing natural products and their analogues. mdpi.comnih.gov Other transformations include reactions at the ester group, which can be reduced to alcohols.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Methyl (E)-3-benzyloxy-4-(tert-butyldimethylsilanyloxy)but-2-enoate | Olah's reagent or HF in acetonitrile | 4-Hydroxybut-2-enoate | mdpi.com, nih.gov |

| 4-Hydroxybut-2-enoate | 2-Iodoxybenzoic acid (IBA) in DMSO | α,β-Unsaturated aldehyde | mdpi.com, nih.gov |

| 4-Hydroxybut-2-en-1-yl but-2-ynoate (B8739756) | Oxidizing agents | Carbonyl compounds (Aldehydes/Ketones) | |

| 4-Hydroxybut-2-en-1-yl but-2-ynoate | Reducing agents | Alcohols |

Functionalization for Targeted Biological Activity

The scaffold of this compound, with its reactive hydroxyl and alkyne groups, serves as a valuable starting point for the synthesis of derivatives with targeted biological activities. By modifying these functional groups, researchers can fine-tune the molecule's properties to enhance its interaction with biological targets, particularly in the development of new antimicrobial agents. nih.gov

Antimicrobial Activity Studies

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, especially against mycobacterial species. nih.gov Structure-activity relationship (SAR) studies have been conducted by synthesizing a series of analogues and evaluating their in vitro activity against various bacterial strains, including Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis. nih.gov

In one study, novel acrylic acid ethyl ester derivatives were synthesized and tested. The research indicated that specific modifications to the core structure led to compounds with equal or greater potency than the first-line anti-tuberculosis drug, rifampin. nih.gov For example, replacing a sulfur atom in an initial lead compound with a keto group to form 4-oxo substituted acrylic esters resulted in increased activity against both M. smegmatis and M. tuberculosis. nih.gov This change alters the electronic character of the molecule's double bond. nih.gov Another key finding was that while converting the ester to a carboxylic acid abolished anti-mycobacterial activity, changing the ester to a cyclopropylmethyl ester retained it. nih.gov The ethyl ester derivative, in particular, showed excellent inhibition with MIC values of 0.25-4.0 µg/mL against a range of clinically significant antibiotic-resistant bacteria, including MRSA and VRE. core.ac.uk

The following table summarizes the minimum inhibitory concentration (MIC) data for selected derivatives against M. smegmatis.

| Compound/Derivative | Modification | MIC against M. smegmatis (µg/mL) | Reference(s) |

| Lead Compound (1) | Ethyl ester | ≤ 64 | nih.gov |

| Derivative (2) | Carboxylic acid | > 64 | nih.gov |

| Derivative (4) | Cyclopropylmethyl ester | ≤ 64 | nih.gov |

| Derivative (12) | 4-oxo substituted ester | 16 | nih.gov |

| Derivative (13) | 4-oxo substituted ester | 8 | nih.gov |

| Derivative (17) | Prenyl ester | > 64 | nih.gov |

| Derivative (20) | 4-oxo substituted ester | 4 | nih.gov |

| Rifampin (Control) | - | ≤ 64 | nih.gov |

These studies highlight that the ester and the substituent at the 4-position are critical for antimicrobial potency, providing a clear path for designing more effective agents based on the this compound framework. nih.gov

Interactions with Molecular Targets and Pathways

The biological activity of this compound derivatives is attributed to their unique chemical structure, which combines hydroxyl and alkyne functionalities. These groups allow the compounds to interact with various molecular targets through reactions like oxidation, reduction, and substitution. The presence of the alkyne group is particularly significant, as it provides a handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC). core.ac.uk This powerful technique can be used to attach probes to the molecule, enabling the identification of its specific molecular target within the bacterial cell. core.ac.uk

While the precise mechanism for many derivatives is still under investigation, the structure-activity relationship data provides important clues. The increased activity of 4-oxo substituted derivatives suggests that the electronic properties of the conjugated system are crucial for binding to the target. nih.gov The reactivity of α,β-unsaturated carbonyl compounds, a class to which these derivatives belong, is well-known. It has been proposed that such compounds can react with nucleophilic residues, like the thiol group of cysteine, in enzymes. cdnsciencepub.com This covalent modification can inhibit enzyme function, disrupting critical cellular pathways and leading to bacterial death. Potential targets for antibacterial agents include enzymes involved in cell wall synthesis or DNA replication, such as DNA gyrase. researchgate.net The diverse reactivity of the functionalized butynoate scaffold allows it to potentially interact with a range of biological pathways, making it a promising platform for developing new antibiotics to combat drug-resistant infections. core.ac.uk

Spectroscopic and Computational Studies of Methyl 4 Hydroxybut 2 Ynoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For Methyl 4-hydroxybut-2-ynoate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are invaluable for structural elucidation.

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three different types of protons in the molecule: the methyl ester protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

The methyl protons (-OCH₃) are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.7 ppm . This is due to the deshielding effect of the adjacent oxygen atom of the ester group.

The methylene protons (-CH₂OH) are expected to be deshielded by both the adjacent alkyne and the hydroxyl group, resulting in a signal further downfield. This signal would likely appear as a triplet around 4.3 ppm , assuming coupling with the hydroxyl proton is observed.

The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. It is predicted to appear as a broad singlet or a triplet (if coupled to the methylene protons) in the range of 2.0-4.0 ppm .

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.7 | Singlet | 3H |

| -CH₂OH | ~4.3 | Triplet | 2H |

| -OH | ~2.0-4.0 (variable) | Broad Singlet/Triplet | 1H |

The ¹³C NMR spectrum of this compound is predicted to show five distinct signals, one for each of the five carbon atoms in its unique electronic environment.

The carbonyl carbon (C=O) of the ester group is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 150-160 ppm .

The two alkynyl carbons (-C≡C-) will have characteristic chemical shifts in the range of 70-90 ppm . The carbon closer to the ester group (C-3) would likely be slightly more downfield than the carbon adjacent to the methylene group (C-2).

The methylene carbon (-CH₂OH) is attached to an oxygen atom, which causes a downfield shift to approximately 50 ppm .

The methyl carbon (-OCH₃) of the ester group is also influenced by the adjacent oxygen and is expected to resonate around 52 ppm .

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~154 |

| -C≡C-CH₂OH | ~85 |

| -C≡C-C=O | ~75 |

| -OCH₃ | ~52 |

| -CH₂OH | ~50 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.

The hydroxyl group (-OH) will exhibit a strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

The carbon-carbon triple bond (C≡C) of the alkyne is expected to show a weak to medium, sharp absorption band around 2200-2260 cm⁻¹ .

The carbonyl group (C=O) of the ester will produce a very strong and sharp absorption peak in the range of 1715-1735 cm⁻¹ .

The carbon-oxygen single bond (C-O) of the ester will have a strong absorption in the fingerprint region, typically between 1000-1300 cm⁻¹ .

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200-3600 | Strong, Broad |

| Alkyne | C≡C stretch | 2200-2260 | Weak to Medium, Sharp |

| Ester | C=O stretch | 1715-1735 | Strong, Sharp |

| Ester | C-O stretch | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For this compound, with a molecular formula of C₅H₆O₃, the exact mass of the molecular ion ([M]⁺) can be calculated with high precision. This calculated mass can then be compared to the experimentally determined mass from HRMS to confirm the molecular formula. The monoisotopic mass of C₅H₆O₃ is calculated to be approximately 114.0317 u . nih.govuni.lu The presence of a molecular ion peak at this m/z value in the high-resolution mass spectrum would provide strong evidence for the assigned molecular formula. Common fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the hydroxymethyl group (-CH₂OH).

| Ion | Molecular Formula | Calculated Exact Mass (u) |

|---|---|---|

| [M]⁺ | C₅H₆O₃ | 114.0317 |

| [M-OCH₃]⁺ | C₄H₃O₂ | 83.0133 |

| [M-CH₂OH]⁺ | C₄H₃O₂ | 83.0133 |

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are indispensable tools in the study of this compound and its derivatives, facilitating their analysis, purification, and the monitoring of reactions. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and thermally stable compounds. In the context of this compound, GC-MS can be employed to assess purity and identify reaction byproducts. The gas chromatograph separates the components of a sample mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netbohrium.com

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, although this peak may be of low intensity due to the compound's propensity to fragment upon electron ionization. libretexts.org Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the hydroxyl and ester functional groups.

Detailed Research Findings:

Analysis of compounds structurally related to this compound by GC-MS reveals predictable fragmentation patterns. For instance, the fragmentation of methyl esters of fatty acids often proceeds via cleavage of the C-C bond alpha to the carbonyl group. nih.gov Similarly, hydroxy compounds can undergo dehydration or cleavage of the C-C bond adjacent to the hydroxyl group. researchgate.net For this compound, derivatization, such as silylation of the hydroxyl group, could be employed to increase its volatility and thermal stability, leading to improved chromatographic resolution and a more distinct molecular ion peak.

Below is a hypothetical table of expected mass fragments for this compound in a GC-MS analysis.

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Plausible Origin |

| [M]+• | [C5H6O3]+• | 114 | Molecular Ion |

| [M-CH3O]+ | [C4H3O2]+ | 83 | Loss of a methoxy radical from the ester |

| [M-CH2OH]+ | [C4H3O2]+ | 83 | Loss of a hydroxymethyl radical |

| [M-H2O]+• | [C5H4O2]+• | 96 | Dehydration (loss of water) |

| [COOCH3]+ | [CH3O2C]+ | 59 | Fragment corresponding to the methyl ester group |

| [CH2OH]+ | [CH2OH]+ | 31 | Fragment corresponding to the hydroxymethyl group |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. heraldopenaccess.us When dealing with chiral molecules such as derivatives of this compound, chiral HPLC is the method of choice for determining enantiomeric excess (ee). uma.esnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comchromatographyonline.com

The determination of enantiomeric purity is crucial in many applications, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different pharmacological activities. phenomenex.com

Detailed Research Findings:

The enantiomeric separation of propargyl alcohols and related chiral compounds has been successfully achieved using polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose. oup.comnih.gov For the analysis of a chiral derivative of this compound, a normal-phase HPLC method would likely be employed, using a mobile phase consisting of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol).

The following table illustrates a hypothetical chiral HPLC separation for a racemic derivative of this compound.

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 15.8 min |

| Resolution (Rs) | > 1.5 |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.orgsilicycle.com In the synthesis of this compound and its derivatives, TLC is an invaluable tool for tracking the consumption of starting materials and the formation of the product. thieme.de

The separation is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (an eluting solvent or solvent mixture). chemistryhall.comualberta.ca The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. ictsl.netlibretexts.org

Detailed Research Findings:

To monitor a reaction involving this compound, a TLC plate would be spotted with the starting material, the reaction mixture at different time intervals, and a co-spot containing both the starting material and the reaction mixture. rochester.edu The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of intermediate polarity like this compound would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). An optimal Rf value for the product is generally considered to be in the range of 0.3 to 0.5 for effective separation and visualization. researchgate.net

The table below provides hypothetical Rf values for a reaction to synthesize this compound, illustrating how TLC can be used to monitor its progress.

| Compound | Structure | Rf Value (Hexane:Ethyl Acetate 2:1) | Visualization |

| Starting Material (e.g., Propargyl alcohol) | HC≡CCH2OH | 0.25 | UV light (if chromophore present), or staining (e.g., permanganate) |

| This compound (Product) | HOCH2C≡CCOOCH3 | 0.45 | UV light (if chromophore present), or staining (e.g., permanganate) |

| Reaction Mixture (at completion) | - | One major spot at Rf 0.45 | UV light or staining |

Liquid Chromatography (LC) for Purification

Liquid chromatography (LC), particularly preparative HPLC, is a widely used technique for the purification of chemical compounds. documentsdelivered.comnih.gov It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. For the purification of this compound from a reaction mixture, reversed-phase or normal-phase LC can be employed. researchgate.netdntb.gov.uanih.gov

Detailed Research Findings:

The purification of methyl esters is commonly performed using reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. researchgate.netdntb.gov.ua A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with a range of polarities. For this compound, a water/acetonitrile (B52724) or water/methanol gradient on a C18 column would be a suitable starting point for method development.

A hypothetical gradient elution program for the purification of this compound is presented in the table below.

| Time (minutes) | % Water | % Acetonitrile |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 30 | 90 | 10 |

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations have become an essential tool for understanding and predicting the behavior of molecules and chemical reactions. These computational methods provide insights into molecular structure, stability, and reactivity that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely applied to study the mechanisms of chemical reactions, including transition state geometries and activation energies. nih.govnih.govacs.orgtib.eursc.org

For this compound, DFT calculations can be used to explore its reactivity, predict the outcomes of reactions, and elucidate the mechanisms of its transformations.

Detailed Research Findings:

Theoretical studies on related alkyne systems have utilized DFT to investigate various reactions, such as isomerizations and cycloadditions. nih.govacs.org These studies often involve locating the transition state structures and calculating the activation barriers for different possible reaction pathways. For example, in the isomerization of an internal alkyne to a vinylidene, DFT calculations have been used to determine that the reaction proceeds through a direct 1,2-shift with activation energies in the range of 13-17 kcal/mol. acs.org

The reactivity of this compound can be analyzed by calculating its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals provide insights into the molecule's nucleophilic and electrophilic character.

The following table presents hypothetical DFT-calculated activation energies for a reaction involving an alkyne, illustrating the type of data that can be obtained from such studies.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |

| Pathway A: Concerted Cycloaddition | TS1 | 25.4 |

| Pathway B: Stepwise Cycloaddition (Step 1) | TS2 | 18.2 |

| Pathway B: Stepwise Cycloaddition (Step 2) | TS3 | 5.6 |

These calculations would suggest that the stepwise mechanism (Pathway B) is kinetically favored over the concerted mechanism (Pathway A) due to its lower initial activation barrier. researchgate.net

Study of Superelectrophilic Vinyl Cations

Recent studies have explored the generation of highly reactive dicationic superelectrophiles from 4-hydroxybut-2-ynoate derivatives through the use of strong acids like triflic acid (TfOH) or solid acid catalysts such as HUSY zeolite. researchgate.net These investigations have revealed that the interaction of alkyl 4-aryl(or 4,4-diaryl)-4-hydroxybut-2-ynoates with arenes under these superelectrophilic conditions leads to the formation of distinct products, primarily aryl-substituted furan-2-ones and compounds resulting from the propargylation of electron-rich arenes. researchgate.net

The key to these transformations is the generation of O,O-diprotonated forms of the starting butynoates. Subsequent dehydration of these intermediates gives rise to mesomeric propargyl-allenyl cations. These cations possess two electrophilic centers, at the C4 and C2 positions, rendering them potent superelectrophiles. researchgate.net

The reaction of these superelectrophilic species with arenes can proceed via two main pathways. Attack of the arene at the C4 position of the cation leads to products of arene propargylation. Conversely, reaction at the C2 position results in the allenylation of the arene, which then undergoes further transformation to yield furan-2-ones. researchgate.net Quantum chemical calculations using Density Functional Theory (DFT) have indicated that the reactivity of these propargyl-allenyl cations is predominantly governed by orbital factors. researchgate.net

A plausible reaction mechanism involves the initial protonation of both the hydroxyl and carbonyl groups of the this compound derivative by triflic acid. This is followed by the elimination of a water molecule to form the dicationic superelectrophilic intermediate. This intermediate is a resonance hybrid of a propargyl and an allenyl cation. The subsequent Friedel-Crafts-type reaction with an arene, such as p-xylene, followed by cyclization, leads to the final furanone product.

Table 1: Reaction of 4-Hydroxybut-2-ynoates with Arenes under Superelectrophilic Activation

| Starting Butynoate Derivative | Arene | Product(s) | Reference |

| Alkyl 4-aryl-4-hydroxybut-2-ynoate | Electron-rich arenes | Aryl substituted furan-2-ones, Arene propargylation products | researchgate.net |

| Alkyl 4,4-diaryl-4-hydroxybut-2-ynoate | Electron-rich arenes | Aryl substituted furan-2-ones, Arene propargylation products | researchgate.net |

Photochemical Behavior and Intramolecular Cycloaddition Modeling

Detailed experimental and computational studies focusing specifically on the photochemical behavior and intramolecular cycloaddition modeling of this compound are not extensively reported in the available scientific literature. However, based on the functional groups present in the molecule—a hydroxyl group, an ester, and a carbon-carbon triple bond—some general photochemical reactivity can be anticipated.

The presence of the α,β-unsaturated ester moiety suggests the possibility of photochemical [2+2] cycloadditions, either intramolecularly if a suitable tethered alkene is present in a derivative, or intermolecularly. Photochemical reactions of alkynes can also lead to the formation of various cyclic and acyclic products through different reaction pathways.

Theoretical modeling, such as DFT calculations, would be a valuable tool to predict the feasibility and stereochemical outcomes of potential intramolecular cycloaddition reactions of derivatives of this compound. Such computational studies could elucidate the energy barriers for different reaction pathways and help in the design of precursors for the synthesis of complex cyclic molecules. While general principles of photochemical reactions of acetylenic compounds and esters are well-established, specific computational models for this compound are not readily found in the literature.

Safety and Handling Considerations in Research

Vesicant Properties and Skin Contact Precautions

While specific toxicological data for Methyl 4-hydroxybut-2-ynoate is not extensively documented, the properties of related compounds, such as propiolic acid, suggest that it may possess vesicant (blistering) or corrosive properties. Propiolic acid is known to cause burns, and it is crucial to avoid contact with skin and eyes. coleparmer.com Therefore, when handling this compound, it is imperative to take comprehensive precautions to prevent skin contact.

Researchers should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and clothing, to prevent any direct exposure. coleparmer.com In the event of skin contact, the affected area should be flushed immediately and thoroughly with large amounts of water, and all contaminated clothing must be removed promptly. scbt.com An eyewash facility and a safety shower should be readily available in any laboratory where this compound is handled. coleparmer.com

Potential Explosivity of Acetylenic Compounds

A significant hazard associated with this compound is its nature as an acetylenic compound. Acetylene (B1199291) and its derivatives are known for their potential instability and can be explosive under certain conditions. acetyleneplant.net The triple bond in the alkyne structure stores substantial energy. acetyleneplant.net Acetylene itself is thermodynamically unstable and can be sensitive to shock, pressure, or heat. acetyleneplant.netstanford.edu

Terminal alkynes can form highly unstable and shock-sensitive acetylides with certain metals, such as copper, silver, and mercury. stanford.edu Therefore, contact with these metals, their salts, or alloys like brass should be strictly avoided. stanford.edunj.gov While this compound is an internal alkyne, caution is still warranted. Heating can lead to explosive vapor/air mixtures. It is crucial to handle the compound away from heat, sparks, open flames, and other ignition sources. coleparmer.comfishersci.com Precautionary measures against static discharge should also be implemented, such as grounding and bonding containers and equipment. fishersci.com

Laboratory Safety Protocols and Fume Hood Usage

Given the potential hazards, all work involving this compound must be conducted within a well-ventilated area, preferably inside a chemical fume hood. fishersci.comfisheramerican.com A fume hood serves as a primary barrier, protecting researchers from inhaling potentially toxic or harmful vapors and from splashes, fires, or minor explosions. fisheramerican.comwwu.edu

Standard laboratory safety protocols for handling hazardous chemicals should be strictly followed. This includes:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a full-face shield if there is a splash or explosion risk, chemical-resistant gloves, and a lab coat. nih.govmdpi.com

Fume Hood Use: All manipulations of the compound should occur within a properly functioning chemical fume hood. besttechnologyinc.comusu.edu The sash should be kept as low as possible to act as a physical barrier. usu.eduauckland.ac.nz The work should be conducted at least 20 centimeters inside the fume hood to ensure effective containment of vapors. maastrichtuniversity.nl The fume hood should not be used for storing chemicals or equipment, as this can obstruct airflow and reduce its efficiency. usu.edu

Emergency Preparedness: Researchers must be familiar with the location and operation of safety equipment, including fire extinguishers, safety showers, and eyewash stations. acetyleneplant.net An emergency plan should be in place to address accidental spills or exposures. nexair.com

Waste Disposal: All waste containing this compound should be treated as hazardous waste and disposed of according to institutional and regulatory guidelines. wwu.edu

By adhering to these safety and handling considerations, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

Conclusion and Future Directions in Methyl 4 Hydroxybut 2 Ynoate Research

Summary of Key Research Achievements

The synthetic utility of methyl 4-hydroxybut-2-ynoate is well-documented, with its application spanning from the synthesis of fundamental heterocyclic structures to the total synthesis of complex natural products. One of the most prominent applications of this compound is in 1,3-dipolar cycloaddition reactions . The electron-withdrawing nature of the ester group activates the alkyne, making it a competent dipolarophile for the construction of five-membered heterocyclic rings, which are prevalent motifs in many pharmaceuticals and natural products.

A notable achievement in this area is the use of this compound in the first synthesis of 8-aza-3-deazaguanosine, a nucleoside analog with potential biological activity. This synthesis highlights the efficiency of cycloaddition strategies in rapidly assembling complex heterocyclic frameworks.

Furthermore, the bifunctional nature of this compound allows for its participation in a variety of other transformations. The hydroxyl group can be readily oxidized or serve as a nucleophile, while the alkyne can undergo nucleophilic attack, reduction, or participate in transition-metal-catalyzed cross-coupling reactions. This dual reactivity has been exploited in the synthesis of various carbocyclic and heterocyclic systems. For instance, its derivatives have been utilized in domino reactions, where a sequence of intramolecular reactions is triggered to form multiple bonds in a single operation, leading to a rapid increase in molecular complexity.

The established methods for the preparation of this compound, such as the carbomethoxylation of the Grignard reagent of propargyl alcohol, have provided reliable access to this key intermediate, further fueling its exploration in synthetic chemistry.

Unexplored Synthetic Avenues

Despite the established synthetic routes to this compound, there remain several unexplored avenues that could lead to more efficient and sustainable production. Current methods often rely on the use of Grignard reagents, which can be sensitive to moisture and require anhydrous reaction conditions. The development of alternative synthetic strategies that circumvent the need for such sensitive reagents would be a significant advancement.

One potential area of exploration is the use of catalytic methods for the direct carboxylation of propargyl alcohol derivatives. Transition-metal catalysis, for example, could offer a milder and more functional group tolerant approach. Catalytic systems based on earth-abundant metals would be particularly attractive from a sustainability perspective.

Furthermore, the application of flow chemistry for the synthesis of this compound presents an exciting opportunity. Flow reactors can offer enhanced safety, improved heat and mass transfer, and the potential for continuous manufacturing. Developing a robust and scalable flow process could significantly improve the accessibility of this important building block.

Another area ripe for investigation is the enzymatic synthesis of this compound. Biocatalysis could provide a highly selective and environmentally benign route, operating under mild conditions and potentially avoiding the need for protecting groups. The discovery or engineering of enzymes capable of performing the desired transformation would be a groundbreaking achievement.

Potential for Novel Chemical Transformations and Applications

The unique combination of functional groups in this compound opens the door to a wide array of novel chemical transformations and applications that have yet to be fully realized.

One promising area is its use in domino and multicomponent reactions . nih.gov The development of new cascade reactions initiated by the selective reaction at either the hydroxyl or alkyne functionality could lead to the rapid and efficient synthesis of complex polycyclic and heterocyclic scaffolds. For instance, a domino reaction involving an initial Michael addition to the alkyne followed by an intramolecular cyclization could provide access to novel heterocyclic libraries for drug discovery.

The application of this compound in C-H activation chemistry is another largely unexplored frontier. Transition-metal-catalyzed reactions that direct the functionalization of unactivated C-H bonds in the presence of the alkyne and hydroxyl groups could lead to novel and efficient bond-forming strategies.

Furthermore, the incorporation of this compound into polymers and materials science is an area with significant potential. The alkyne functionality can be utilized for polymerization reactions, such as click chemistry, to create novel polymers with tailored properties. The hydroxyl group could be used for post-polymerization modification, allowing for the introduction of further functionality.

Integration into Sustainable Chemical Processes (e.g., Green Chemistry Principles)